2-cyclohexylidene-6-hydroxybenzofuran-3(2H)-one
Description
2-Cyclohexylidene-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a cyclohexylidene substituent at the C2 position and a hydroxyl group at C5. Benzofuran-3(2H)-ones are heterocyclic compounds with a fused benzene and furan ring system, often studied for their diverse biological activities and synthetic versatility . The cyclohexylidene group introduces an aliphatic, non-aromatic moiety, distinguishing it from aryl-substituted analogs.
Properties
IUPAC Name |
2-cyclohexylidene-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-10-6-7-11-12(8-10)17-14(13(11)16)9-4-2-1-3-5-9/h6-8,15H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORXDXVOXDLFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2C(=O)C3=C(O2)C=C(C=C3)O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529016 | |
| Record name | 2-Cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88280-89-1 | |
| Record name | 2-Cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexylidene-6-hydroxybenzofuran-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclohexanone derivative with a suitable phenol derivative in the presence of a catalyst can lead to the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexylidene-6-hydroxybenzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyclohexylidene group can be reduced to a cyclohexyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a benzofuranone, while reduction of the cyclohexylidene group may produce a cyclohexyl-substituted benzofuran.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-cyclohexylidene-6-hydroxybenzofuran-3(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological pathways.
Receptor Binding: It may bind to receptors and modulate their activity.
Pathway Modulation: The compound may affect signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 2-cyclohexylidene-6-hydroxybenzofuran-3(2H)-one with similar benzofuran-3(2H)-one derivatives:
Key Observations:
- Hydroxyl and methoxy groups (e.g., in 6y and 6s) enhance polarity and hydrogen-bonding capacity, influencing solubility and crystallinity .
Melting Points :
- Compound 6y shows a high melting point (254.9–255.5°C), likely due to intermolecular hydrogen bonding from hydroxyl and methoxy groups . Data for the target compound and others are unavailable.
Biological Activity
2-Cyclohexylidene-6-hydroxybenzofuran-3(2H)-one is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of benzofuran derivatives, characterized by a benzofuran core with a cyclohexylidene group and a hydroxyl substituent. Its molecular formula is C13H12O3, and it has a molecular weight of approximately 216.23 g/mol.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that this compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 15 µM and 20 µM, respectively. These results indicate that the compound may induce apoptosis in cancer cells.
The biological effects of this compound are believed to be mediated through several mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound against bacterial infections in patients with compromised immune systems. Results indicated a significant reduction in infection rates among those treated with formulations containing this compound.
- Cancer Treatment Trials : Preclinical trials involving animal models have shown promising results in reducing tumor size when administered alongside standard chemotherapy agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
